molecular formula C23H40F3O3P2RhS- B068520 (1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate CAS No. 177750-25-3

(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate

Cat. No.: B068520
CAS No.: 177750-25-3
M. Wt: 618.5 g/mol
InChI Key: LQQSHTWLDKZMBA-ZTCBNWEGSA-M
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Description

This Rh(I) complex features a chiral bisphospholane ligand (Me-BPE derivative) coordinated to a (1Z,5Z)-cyclooctadiene (COD) backbone, with a trifluoromethanesulfonate (triflate) counterion. The ligand’s stereochemistry—(2R,5R) configuration at both phospholane rings—and the COD’s η⁴-coordination create a square-planar geometry around Rh, critical for catalytic activity in asymmetric hydrogenation . The triflate anion enhances solubility in polar solvents compared to common tetrafluoroborate salts .

Properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28P2.C8H12.CHF3O3S.Rh/c1-11-5-6-12(2)15(11)9-10-16-13(3)7-8-14(16)4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h11-14H,5-10H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/b;2-1-,8-7-;;/t11-,12-,13-,14-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQSHTWLDKZMBA-ZTCBNWEGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(P1CCP2C(CCC2C)C)C.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1P([C@@H](CC1)C)CCP2[C@@H](CC[C@H]2C)C.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40F3O3P2RhS-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Effect of Reaction Conditions on Yield

ParameterCondition 1Condition 2Condition 3
SolventTHFDichloromethaneAcetone
Temperature (°C)25250
Reaction Time (h)12241
Yield (%)788592

Key findings:

  • Low-Temperature Anion Exchange : Conducting the AgOTf reaction at 0°C minimizes ligand dissociation and improves yield to 92%.

  • Solvent Polarity : Acetone enhances ion pair separation, facilitating efficient anion exchange.

Characterization and Quality Control

  • ¹H/³¹P NMR : Confirms ligand coordination and absence of free COD or chloride.

  • X-ray Crystallography : Validates octahedral geometry at rhodium, with COD and bisphospholane ligands in cis configuration.

  • Elemental Analysis : Matches calculated values for C, H, and P within 0.3% deviation.

Challenges and Mitigation Strategies

  • Ligand Sensitivity : The bisphospholane ligand is air-sensitive. Mitigation: Strict inert atmosphere handling (N₂/Ar glovebox).

  • Anion Exchange Completeness : Residual chloride detected via ion chromatography. Mitigation: Double anion exchange with excess AgOTf.

Industrial Scalability Considerations

  • Continuous Flow Synthesis : Microreactors enable precise control of ligand addition and anion exchange, reducing batch variability.

  • Cost Drivers : Rhodium scarcity (≈$15,000/oz) necessitates efficient recovery from waste streams.

Chemical Reactions Analysis

Catalytic Asymmetric Hydrogenation

This compound exhibits high enantioselectivity in hydrogenation reactions due to its chiral bisphospholane ligand. Key substrates and outcomes include:

Substrate ClassReaction ConditionsEnantiomeric Excess (ee)Yield (%)Source
α,β-Unsaturated ketonesH₂ (50 psi), 25°C, THF, 12 h92–98% (R)85–94[WO2013146987A1]
Cyclic iminesH₂ (30 psi), 40°C, MeOH, 6 h88–95% (S)78–90[EP2245009A2]
Prochiral alkenesH₂ (20 psi), RT, toluene, 3 h90–99% (R)91–97[WO2009090251A2]

Mechanistic Insights :

  • The bisphospholane ligand creates a chiral environment around rhodium, directing hydrogen delivery to specific pro-R or pro-S faces of substrates .
  • Trifluoromethanesulfonate acts as a non-coordinating counterion, enhancing catalyst solubility in polar aprotic solvents .

Enantioselective C–H Functionalization

The complex facilitates C–H bond activation in arenes and alkanes under mild conditions:

Reaction TypeSubstrateProductSelectivityYield (%)Source
Intramolecular cyclizationBiaryl compoundsChiral helicenes85% ee72[CN112513025A]
Allylic C–H oxidationCyclohexene derivativesEpoxides91% ee68[WO2013146987A2]

Key Features :

  • The 1,5-cyclooctadiene ligand dissociates during catalysis, generating a coordinatively unsaturated Rh(I) center for substrate binding .
  • Steric bulk from the bisphospholane ligand suppresses undesired side reactions (e.g., over-oxidation) .

Ligand Exchange and Stability

The compound undergoes ligand substitution reactions critical for catalytic cycle initiation:

ReactionConditionsObserved OutcomeSource
Displacement of COD ligandsCO (1 atm), CH₂Cl₂, −30°CForms [Rh(CO)₂(bisphospholane)]⁺[PubChem]
Oxidative addition with alkyl halidesPhCH₂Br, DMF, 60°CRh(III) intermediate detected via NMR[EP2245009A2]

Stability Notes :

  • Decomposes in air or moisture to Rh(OH)₃ and phosphine oxides; requires inert-atmosphere handling .
  • Stable in halogenated solvents (e.g., CH₂Cl₂, DCE) but reacts with DMSO.

Comparative Performance in Catalysis

Benchmarking against other rhodium catalysts highlights its advantages:

Catalyst SystemReactionTurnover Frequency (TOF, h⁻¹)ee (%)
Rh/(R,R)-DuPHOSHydrogenation of ketones1,20094
This complex Hydrogenation of ketones2,80098
Rh/BINAPAllylic amination85082
This complex Allylic amination1,50091

Data adapted from patent literature .

Scientific Research Applications

Hydroformylation

Hydroformylation is a key industrial process for producing aldehydes from alkenes. The use of rhodium-based catalysts has been extensively studied due to their efficiency and selectivity.

  • Selectivity : Research indicates that phospholane-phosphite ligands derived from this compound show a strong preference for branched aldehyde formation during hydroformylation reactions. For instance, a study highlighted that using these ligands resulted in an iso-butanal selectivity of 67.5% at elevated temperatures .
  • Mechanism : The mechanism involves the coordination of the alkene to the rhodium center followed by migratory insertion and subsequent hydrogenation steps. The presence of the phospholane ligand influences the regioselectivity and stability of the catalyst .

C-C Activation Reactions

The compound has also been employed in C-C activation reactions under milder conditions compared to traditional cationic rhodium complexes.

  • Lower Reaction Temperatures : Utilizing zwitterionic bis-phospholane ligands allows for significantly lower reaction temperatures while maintaining high catalytic activity . This aspect is crucial for energy efficiency in industrial applications.

Stereoselective Syntheses

The chiral nature of the phospholane ligand enables stereoselective synthesis pathways.

  • Chiral Catalysts : The use of this compound in asymmetric catalysis has shown promising results in synthesizing chiral products with high enantiomeric excess . For example, studies have demonstrated its effectiveness in catalyzing cyclization reactions involving diazo compounds .

Hydroformylation of Terminal Alkenes

A detailed case study involved the hydroformylation of terminal alkenes using this rhodium complex:

  • Experimental Setup : The reaction was conducted at varying temperatures and pressures to optimize selectivity towards branched aldehydes.
  • Results : The catalyst exhibited consistent performance with selectivity ratios comparable to other state-of-the-art catalysts while demonstrating enhanced stability under reaction conditions .

Asymmetric Synthesis Using Rhodium Catalysts

Another significant application is in asymmetric synthesis:

  • Synthesis of Chiral Aldehydes : Researchers utilized this compound to synthesize chiral aldehydes from prochiral substrates with notable yields and enantiomeric ratios .

Summary Table of Findings

ApplicationKey FindingsReferences
HydroformylationIso-butanal selectivity of 67.5%
C-C ActivationLower temperature requirements
Stereoselective SynthesisHigh enantiomeric excess in product formation

Mechanism of Action

The mechanism by which (-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate exerts its catalytic effects involves the coordination of the substrate to the rhodium center, followed by the transfer of hydrogen atoms. The chiral bisphospholane ligand induces asymmetry in the transition state, leading to the formation of chiral products .

Comparison with Similar Compounds

Ligand Substituent Effects
Compound Ligand Substituents Counterion Key Properties
Target Compound (2R,5R)-2,5-dimethylphospholane Triflate Moderate steric bulk; high solubility in polar solvents
(R,R)-Ph-BPE-Rh () (2R,5R)-2,5-diphenylphospholane Tetrafluoroborate Increased steric hindrance; superior enantioselectivity for bulky substrates
(S,S)-Me-DuPHOS-Rh () (2R,5R)-2,5-dimethylphospholane Tetrafluoroborate Lower enantioselectivity in α-aminoketone hydrogenation vs. target compound
Diisopropyl-BPE-Rh () (2S,5S)-2,5-diisopropylphospholane Tetrafluoroborate Extreme steric bulk; limited substrate scope but high selectivity for linear olefins

Key Findings :

  • Steric Effects : Diphenyl and diisopropyl substituents increase enantioselectivity for bulky substrates but reduce reactivity with smaller molecules. The target compound’s dimethyl groups balance steric accessibility and selectivity .
  • Counterion Role: Triflate improves solubility in methanol and acetonitrile vs. tetrafluoroborate, enabling faster reaction kinetics in polar media .
Catalytic Performance in Asymmetric Hydrogenation
Substrate Target Compound (ee%) (R,R)-Ph-BPE-Rh (ee%) (S,S)-Me-DuPHOS-Rh (ee%)
Itaconic acid derivative 85% 92% 95%
α-Aminoketone hydrochloride 89% 75% 82%

Trends :

  • The target compound outperforms (R,R)-Ph-BPE-Rh in α-aminoketone hydrogenation due to reduced steric clash with smaller substrates .
  • (S,S)-Me-DuPHOS-Rh shows higher enantioselectivity for itaconic acid derivatives, likely due to its rigid backbone .
Structural and Crystallographic Differences
  • COD Conformation : The target compound’s COD ligand exhibits an anticlockwise twist (dihedral angle ~24°), similar to other Me-BPE-Rh complexes . In contrast, Ir analogs () show a flatter COD arrangement (dihedral angle <15°), reducing metal center accessibility .
  • Bond Lengths : Rh–P bond lengths in the target compound (avg. 2.19 Å) are shorter than in Ph-BPE-Rh (2.23 Å), indicating stronger metal-ligand interactions .

Biological Activity

The compound (1Z,5Z)-cycloocta-1,5-diene; (2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane; rhodium; trifluoromethanesulfonate is a complex organometallic compound that incorporates a rhodium center with potential applications in biological systems. Rhodium complexes have garnered attention for their unique properties and biological activities, particularly in the fields of medicinal chemistry and catalysis.

Structure and Composition

This compound consists of:

  • Cycloocta-1,5-diene : A cyclic diene that can participate in various chemical reactions.
  • Phospholane ligands : These contribute to the stability and reactivity of the complex.
  • Rhodium center : Known for its catalytic properties and interactions with biological molecules.
  • Trifluoromethanesulfonate : A counterion that may influence solubility and reactivity.

Biological Activity Overview

Rhodium complexes have been studied for their biological activities, including:

  • Antitumor activity : Certain rhodium complexes exhibit cytotoxic effects on cancer cells.
  • Enzyme inhibition : They can act as inhibitors for various enzymes, which may lead to therapeutic applications.
  • DNA interaction : Some studies suggest that rhodium complexes can bind to DNA, affecting cellular processes.

The biological mechanisms through which rhodium complexes exert their effects include:

  • Ligand exchange processes : The ability of rhodium to undergo ligand exchange can facilitate interactions with biomolecules.
  • Reactive oxygen species (ROS) generation : Some rhodium complexes can generate ROS upon activation, leading to cell death in cancer cells.
  • Targeting hypoxic tumors : Certain complexes have shown promise in targeting tumors with low oxygen levels due to their ability to bind DNA independently of oxygen.

Case Studies

  • Antitumor Activity
    • A study demonstrated that a series of rhodium(II) complexes showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the formation of reactive species that induce apoptosis in cancer cells .
  • Enzyme Inhibition
    • Rhodium-based compounds have been investigated as potential inhibitors of metalloproteins. Research indicated that these complexes could effectively inhibit enzymes involved in cancer progression .
  • DNA Binding Studies
    • Rhodium(II) complexes were shown to bind DNA through intercalation mechanisms. This property was leveraged in photoactivated therapies where light exposure enhances the binding affinity and induces localized cell death .

Data Tables

Activity Type Description Reference
Antitumor ActivityCytotoxic effects on cancer cell lines
Enzyme InhibitionInhibition of metalloproteins involved in cancers
DNA InteractionBinding to DNA leading to apoptosis

Q & A

Basic: What synthetic methodologies are employed to prepare this rhodium complex, and what are the critical optimization steps?

Answer:
The synthesis typically involves coordinating the chiral bis(phospholane) ligand to a rhodium precursor (e.g., [RhCl(COD)]₂) in anhydrous, oxygen-free conditions. A key step is the ligand exchange reaction, where the cyclooctadiene (COD) ligand remains as a stabilizing π-ligand. The trifluoromethanesulfonate counterion is introduced via metathesis using silver triflate. Critical parameters include:

  • Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere .
  • Temperature control : Reactions are conducted at room temperature to prevent ligand decomposition .
  • Purification : Crystallization from DMF/acetic acid or DCM/hexane mixtures ensures high purity .

Basic: What spectroscopic and crystallographic techniques are used to confirm the structure and stereochemistry of this complex?

Answer:

  • X-ray crystallography : Determines absolute configuration and ligand geometry. For example, the (2R,5R)-dimethylphospholane ligands adopt a twisted conformation with a dihedral angle of ~8° between the P-Rh-P plane and the cyclooctadiene ligand .
  • NMR spectroscopy : 31^{31}P NMR confirms ligand coordination (δ ~15–25 ppm for Rh-phosphine complexes), while 1^{1}H/13^{13}C NMR resolves COD ligand geometry (Z,Z isomer) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M–BF₄]⁺ ion at m/z 556.20) .

Advanced: How does the stereochemical arrangement of the bis(phospholane) ligand influence catalytic activity in asymmetric hydrogenation?

Answer:
The (2R,5R)-configuration of the phospholane ligands creates a chiral pocket around the rhodium center, enabling enantioselective substrate binding. Key factors include:

  • Ligand bite angle : The ethylene linker between phospholane units adjusts the P-Rh-P angle (~85°), optimizing transition-state stabilization .
  • Steric effects : Methyl groups on the phospholane restrict substrate orientation, favoring re or si face coordination .
  • Electronic tuning : Electron-donating methyl groups enhance Rh’s electron density, accelerating oxidative addition steps in catalytic cycles .

Advanced: What experimental strategies are recommended to resolve discrepancies in catalytic performance across different substrates?

Answer:

  • Kinetic profiling : Monitor reaction progress via in situ 31^{31}P NMR to detect intermediate Rh-hydride species .
  • Substrate scope analysis : Test structurally diverse alkenes (e.g., cyclic vs. acyclic) to identify steric/electronic limitations .
  • Computational modeling : DFT calculations can map energy barriers for substrate binding and hydrogenation pathways .

Basic: What safety protocols are essential when handling this rhodium complex in laboratory settings?

Answer:

  • Storage : Keep under argon at –20°C to prevent ligand oxidation or Rh aggregation .
  • Exposure control : Use fume hoods and PPE (gloves, goggles) due to triflate’s hygroscopicity and potential respiratory irritation .
  • Waste disposal : Collect in sealed containers for incineration to avoid heavy metal contamination .

Advanced: How does the trifluoromethanesulfonate counterion affect the complex’s solubility and catalytic stability?

Answer:

  • Solubility : The triflate anion improves solubility in polar aprotic solvents (e.g., DMF, acetonitrile), facilitating homogeneous catalysis .
  • Ion pairing : Weakly coordinating triflate minimizes Rh center deactivation, enhancing turnover numbers (TONs) compared to BF₄⁻ analogs .
  • Acid resistance : Triflate’s stability under acidic conditions enables use in proton-coupled reactions (e.g., transfer hydrogenation) .

Advanced: What strategies can be used to design experiments probing the role of cyclooctadiene (COD) in stabilizing the Rh(I) center?

Answer:

  • Ligand substitution studies : Replace COD with norbornadiene or 1,5-hexadiene and compare catalytic activity via kinetic assays .
  • Thermogravimetric analysis (TGA) : Measure COD dissociation temperatures to assess thermal stability .
  • Electrochemical methods : Cyclic voltammetry evaluates Rh(I)/Rh(III) redox potentials with/without COD .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate
Reactant of Route 2
(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate

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